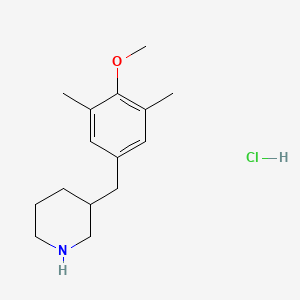
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the piperidine ring, potentially converting it to a piperidine derivative with different substituents.
Substitution: The benzyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 3-(4-formyl-3,5-dimethyl-benzyl)-piperidine, while substitution could produce various benzyl-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of piperidine derivatives’ effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzyl)-piperidine hydrochloride
- 3-(3,5-Dimethylbenzyl)-piperidine hydrochloride
- 4-Methoxy-3,5-dimethylbenzylamine
Uniqueness
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the specific substitution pattern on the benzyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
625454-23-1 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13;/h7-8,13,16H,4-6,9-10H2,1-3H3;1H |
InChI Key |
KXSMYYONYKRYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


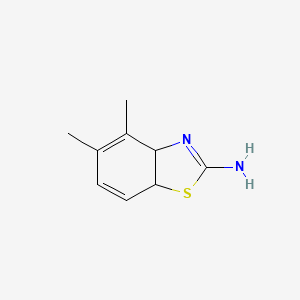
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
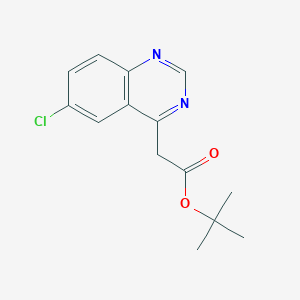
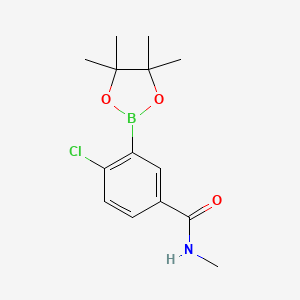
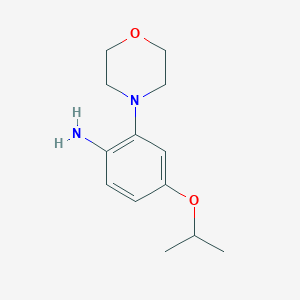
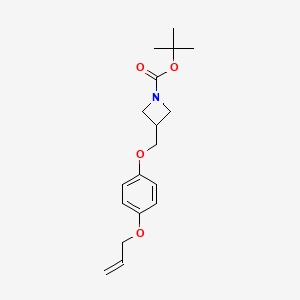
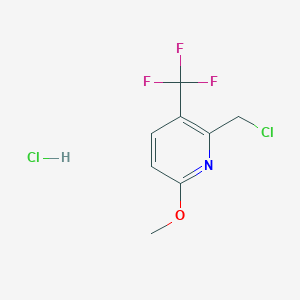
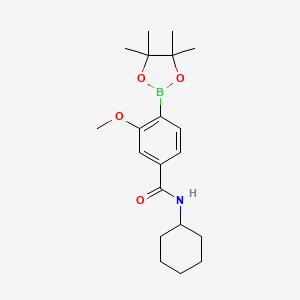
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
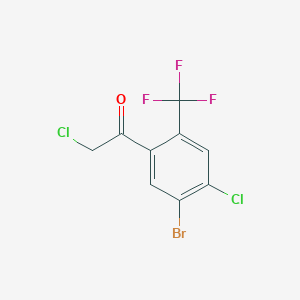
![Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
